Benzimidazole, 1-(3,5-dinitrophenyl)-

Melanocortin Pharmacology GPCR Screening Binding Selectivity

Benzimidazole, 1-(3,5-dinitrophenyl)- (systematically benzimidazol-1-yl-(3,5-dinitrophenyl)methanone, C₁₄H₈N₄O₅, MW ~312.24 g·mol⁻¹) belongs to the N-acyl benzimidazole subclass, in which the 3,5-dinitrophenyl moiety is appended to the benzimidazole N₁ atom through a carbonyl linker. This structural arrangement is regiochemically and electronically distinct from the more commonly explored 2-(3,5-dinitrophenyl)-1H-benzimidazole isomers (C₁₃H₈N₄O₄, MW 284.23) that bear the aryl substituent at the C₂ position.

Molecular Formula C14H8N4O5
Molecular Weight 312.24 g/mol
Cat. No. B11025578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 1-(3,5-dinitrophenyl)-
Molecular FormulaC14H8N4O5
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H8N4O5/c19-14(16-8-15-12-3-1-2-4-13(12)16)9-5-10(17(20)21)7-11(6-9)18(22)23/h1-8H
InChIKeyCXWSRSKQYCFVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 1-(3,5-dinitrophenyl)-: Procurement-Relevant Structural and Physicochemical Baseline for an N-Acyl Dinitrophenyl Benzimidazole


Benzimidazole, 1-(3,5-dinitrophenyl)- (systematically benzimidazol-1-yl-(3,5-dinitrophenyl)methanone, C₁₄H₈N₄O₅, MW ~312.24 g·mol⁻¹) belongs to the N-acyl benzimidazole subclass, in which the 3,5-dinitrophenyl moiety is appended to the benzimidazole N₁ atom through a carbonyl linker . This structural arrangement is regiochemically and electronically distinct from the more commonly explored 2-(3,5-dinitrophenyl)-1H-benzimidazole isomers (C₁₃H₈N₄O₄, MW 284.23) that bear the aryl substituent at the C₂ position . The dual electron-withdrawing nitro groups and the N-acyl linkage confer the compound with a distinct electrophilic character, altered hydrogen-bond acceptor capacity, and potential for bioreductive activation pathways that are not shared by C₂-substituted or non-nitrated benzimidazole analogues.

Why 2-Substituted Benzimidazoles or Mono-Nitro Analogues Cannot Replace 1-(3,5-Dinitrophenyl)-benzimidazole in Target-Focused Screening or Electrophilic-Prodrug Design


The N-acyl linkage in 1-(3,5-dinitrophenyl)-benzimidazole is not merely an alternative connectivity choice—it fundamentally alters the molecular recognition surface, metabolic susceptibility, and reduction potential of the scaffold [1]. Unlike 2-(3,5-dinitrophenyl)-1H-benzimidazole, where the aromatic substituent is integrated into a planar, annulated system, the carbonyl bridge introduces a flexible dihedral angle between the benzimidazole and the dinitrophenyl rings, enabling conformations that fit into geometrically constrained binding pockets (e.g., melanocortin receptors, melanocyte-stimulating hormone receptor [1]). Furthermore, N-acyl benzimidazoles are hydrolytically labile under acidic or enzymatic conditions, whereas C₂-substituted analogues are metabolically more robust; this property underpins their use as latent prodrugs or controlled-release scaffolds [2]. Substituting with a mono-nitro analogue such as (4-nitrophenyl)-[2-phenylbenzimidazol-1-yl]methanone reduces the electron-deficiency by approximately half, blunting the reduction potential that drives DT-diaphorase-mediated bioreductive activation observed for 3,5-dinitro benzimidazole derivatives [3]. These combined electronic, conformational, and pharmacological distinctions make straightforward analogue interchange unreliable for users whose experiments depend on the N-acyl-3,5-dinitrophenyl pharmacophore.

Quantitative Differentiation of 1-(3,5-Dinitrophenyl)-benzimidazole Versus Its Closest Isomeric and Functional-Class Comparators


Melanocortin Receptor Affinity Ki = 3.60 nM — Evidence for Discrete Target Recognition Unavailable to C₂-Substituted Isomers

In a radioligand displacement assay format, 1-(3,5-dinitrophenyl)-benzimidazole (registered as CHEMBL5185405) demonstrated a Ki of 3.60 nM against the human melanocyte-stimulating hormone receptor (MC₁R) [1]. No comparable sub-100 nM activity has been reported for 2-(3,5-dinitrophenyl)-1H-benzimidazole or the 2,4-dinitro N-acyl regioisomer against this GPCR target, indicating that the combination of N-acyl connectivity and the 3,5-nitro substitution pattern yields a pharmacophore specifically recognized by melanocortin-family receptors. The same compound also registers affinity for the melanocortin receptor 3 subtype, suggesting a selective GPCR interaction profile that generic benzimidazole screening libraries do not replicate.

Melanocortin Pharmacology GPCR Screening Binding Selectivity

Antimycobacterial Potency of 3,5-Dinitro Benzimidazole Scaffold Relative to Isoniazid — 3,5-Dinitro Substitution Is Critical for Activity Superiority

In a head-to-head antimycobacterial evaluation, the 3,5-dinitro benzimidazole derivative 4t (a 2-alkylsulphanyl benzimidazole bearing the 3,5-dinitrophenyl motif) exhibited MIC values that surpassed the first-line standard isoniazid (INH) against non-tuberculous mycobacteria M. kansasii and M. avium [1]. While the tested derivative is not structurally identical to the N-acyl target compound, the shared 3,5-dinitroaryl benzimidazole core is the pharmacophoric element responsible for the enhanced activity, as mono-nitro and non-nitrated analogues within the same series were substantially less potent. INH showed MIC values of 500 µmol·L⁻¹ against non-tuberculous mycobacteria, whereas the 3,5-dinitro derivatives operated in the 4–32 µmol·L⁻¹ range, representing a 15- to 125-fold potency advantage attributable to the 3,5-dinitro motif [1].

Antitubercular Agents Mycobacterium tuberculosis Bioreductive Activation

N-Acyl versus C₂-Substituted Regioisomer: Molecular Weight, Rotatable Bond, and Hydrogen-Bond Acceptor Differentiation Impacts ADME Prediction and Library Design

1-(3,5-Dinitrophenyl)-benzimidazole (C₁₄H₈N₄O₅, MW 312.24) differs from the commonly mis-specified 2-(3,5-dinitrophenyl)-1H-benzimidazole (CAS 19022-06-1, C₁₃H₈N₄O₄, MW 284.23) by the presence of a carbonyl spacer, adding 28 Da, one additional hydrogen-bond acceptor (the carbonyl oxygen, raising the HBA count from 4 to 5 based on the 2,4-isomer analogue data ), and an extra rotatable bond between the benzimidazole N₁ and the carbonyl carbon . These differences alter the compound's predicted LogP, polar surface area, and bioavailability radar classification in a manner that cannot be recovered by using the cheaper, more widely available C₂-substituted isomer. Quantitative comparison of closely matched N-acyl regioisomers shows that even the positional swap from 2,4- to 3,5-dinitro substitution changes the molecular electrostatic potential and hydrogen-bond acceptor geometry without altering the gross molecular formula.

Medicinal Chemistry ADME Profiling Library Design

N-Acyl Benzimidazole Subclass Demonstrates Selective Antifungal Activity Not Observed with C₂-Phenyl Analogues

A systematic evaluation of (4-nitrophenyl)-[2-substituted phenyl]benzimidazol-1-yl-methanone analogues (structurally analogous N-acyl benzimidazoles differing only by substitution on the benzoyl ring and the C₂-phenyl group) revealed that several compounds in this subclass (specifically compounds 3, 5, 11, 12, and 13) were active against Aspergillus niger and Candida albicans, while none of the 14 synthesized N-acyl benzimidazoles displayed antibacterial activity against the panel of tested bacterial strains [1]. This activity profile sharply contrasts with the broad antibacterial activity reported for 2-substituted benzimidazole derivatives (e.g., MIC 15.63 µg·mL⁻¹ for 6b in the Ajani et al. series) [2]. The selectivity divergence—antibacterial for C₂-substituted, antifungal for N-acyl analogues—represents a meaningful differentiation axis for procurement decisions in antimicrobial discovery programs.

Antifungal Screening Candida albicans Aspergillus niger

Nitration Pattern Effects: 3,5- vs. 2,4-Dinitrophenyl Substitution Modulates Electrophilic Reactivity and Bioreductive Prodrug Activation Potential

Nitrobenzimidazoles bearing nitro groups on the fused benzene ring have been demonstrated to act as efficient substrates for rat liver DT-diaphorase (NQO1), with the 3,5-dinitro configuration conferring distinct reduction kinetics relative to the 2,4-dinitro arrangement [1]. The 3,5-substitution pattern asymmetrically distributes electron density on the pendant phenyl ring, creating a larger dipole moment and a more favorable interaction with the FAD cofactor of two-electron reductases compared to the 2,4-isomer, where one nitro group is ortho to the carbonyl linkage and subject to steric shielding [1]. While explicit kinetic constants (k_cat/K_M) for the target compound are not yet published, the class-level evidence establishes that nitration regiochemistry is a tunable determinant of enzymatic activation rate—a parameter that directly impacts the hypoxia-selective cytotoxicity window in bioreductive prodrug design.

Bioreductive Prodrugs DT-Diaphorase Substrate Nitrophenyl Isomerism

High-Impact Application Scenarios for 1-(3,5-Dinitrophenyl)-benzimidazole Based on Differential Evidence


Melanocortin Receptor Targeted Screening and Lead Optimization

With a documented Ki of 3.60 nM at the human melanocyte-stimulating hormone receptor (MC₁R) and additional activity at melanocortin receptor 3 [1], 1-(3,5-dinitrophenyl)-benzimidazole serves as a validated hit scaffold for GPCR-focused discovery programs. Its nanomolar potency differentiates it from the general benzimidazole screening pool, where most congeners lack MC₁R affinity. The N-acyl carbonyl provides a convenient synthetic handle for parallel derivatization to explore structure-activity relationships (SAR) around the dinitrophenyl ring and the benzimidazole core, while the electron-deficient aryl group supports favorable π-stacking interactions with aromatic residues in the receptor orthosteric site.

Antimycobacterial Fragment-Based Library Construction

The 3,5-dinitrophenyl benzimidazole motif is validated as a pharmacophore that outperforms isoniazid against non-tuberculous mycobacteria (MIC advantage up to ~125-fold) [2]. 1-(3,5-Dinitrophenyl)-benzimidazole can function as a core fragment for constructing focused libraries targeting multi-drug-resistant Mycobacterium avium complex and M. kansasii infections. Its N-acyl linkage further allows easy diversification through amide coupling reactions, enabling rapid exploration of substituent effects on antimycobacterial potency and selectivity without altering the pharmacophoric 3,5-dinitroaryl unit.

Bioreductive Prodrug Scaffold for Hypoxia-Selective Drug Delivery

Nitrobenzimidazoles are established substrates for the two-electron reductase DT-diaphorase (NQO1), an enzyme overexpressed in hypoxic tumor microenvironments [3]. The 3,5-dinitrophenyl substitution pattern maximizes the electron deficiency required for efficient enzymatic reduction while avoiding the ortho-nitro steric congestion that may hinder the 2,4-isomer's interaction with the enzyme active site . This compound is therefore a suitable trigger moiety for designing hypoxia-activated prodrugs where the N-acyl bond cleavage, following nitro group reduction, releases an active benzimidazole effector.

Antifungal Discovery Starting Point with Intrinsic Gram-Positive/Negative Selectivity

Systematic evaluation of the N-acyl benzimidazole chemotype has demonstrated selective antifungal activity against Candida albicans and Aspergillus niger, accompanied by a notable absence of antibacterial activity [4]. This intrinsic selectivity profile is advantageous for antifungal drug discovery programs that must minimize collateral damage to the host microbiome. The 3,5-dinitro substitution, by further modulating the electron density on the benzoyl ring, provides a basis for tuning antifungal potency through electronic effects.

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